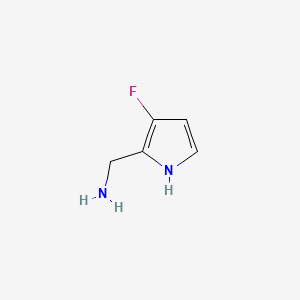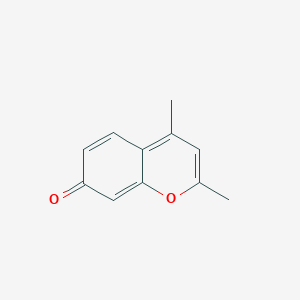![molecular formula C9H9N3O2 B14887447 Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-c]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with an ethyl ester group attached to the carboxylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. One common method includes the reaction of 5-aminopyrazole with ethyl acetoacetate under acidic or basic conditions to form the desired product . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Known for its use in fluorescent probes and optical applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with unique thermal stability.
5-Amino-pyrazoles: Potent reagents in organic and medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-5-7-3-4-11-12(7)6-10-8/h3-6H,2H2,1H3 |
Clave InChI |
VQBLLVJKBGMWSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=CC=NN2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B14887366.png)
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14887370.png)
![[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887383.png)
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)







![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)


